molecular formula C15H18N4O3S B11175317 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

Cat. No.: B11175317
M. Wt: 334.4 g/mol
InChI Key: LQDTWJLDINHJCI-UHFFFAOYSA-N
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Description

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is a compound that belongs to the class of sulfonamides. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound consists of a pyrimidine ring attached to a phenyl ring via a sulfonamide linkage, with a pentanamide group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloroethane at low temperatures (0°C) to prevent side reactions. After the reaction is complete, the product is purified using column chromatography and recrystallized from methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In cancer cells, the compound can interfere with cell signaling pathways, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
  • N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
  • N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]urea

Uniqueness

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the pentanamide group enhances its lipophilicity, allowing better cell membrane penetration and increased bioavailability. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

InChI

InChI=1S/C15H18N4O3S/c1-2-3-5-14(20)18-12-6-8-13(9-7-12)23(21,22)19-15-16-10-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,18,20)(H,16,17,19)

InChI Key

LQDTWJLDINHJCI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

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